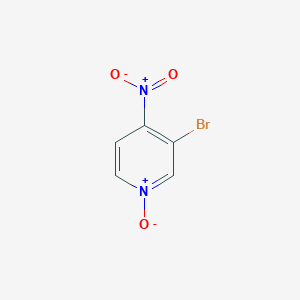

3-Bromo-4-nitropyridine N-oxide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQMKADIENBVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338339 | |

| Record name | 3-Bromo-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1678-49-5 | |

| Record name | 3-Bromo-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 4 Nitropyridine N Oxide and Its Precursors

N-Oxidation Reactions in Pyridine (B92270) Synthesis

The introduction of an N-oxide functionality to the pyridine ring is a critical first step in many synthetic pathways, including that of 3-bromo-4-nitropyridine (B1272033) N-oxide. This transformation activates the pyridine ring for subsequent electrophilic substitution and modifies the directing effects of existing substituents. Several oxidative methods have been developed for this purpose.

Peracid-Mediated N-Oxidation Protocols

Peracids are highly effective reagents for the N-oxidation of pyridines. tandfonline.comyoutube.com Among the most commonly used is meta-chloroperoxybenzoic acid (m-CPBA), which often provides high yields of the corresponding N-oxides. tandfonline.comarkat-usa.org The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) at room temperature. tandfonline.com For instance, the oxidation of 3-substituted pyridines using m-CPBA has been shown to be highly efficient compared to other methods. arkat-usa.org Another peracid, peracetic acid, generated in situ from acetic acid and hydrogen peroxide, is also a widely used reagent for this transformation. youtube.comorgsyn.org

Table 1: Comparison of Oxidizing Agents for N-Oxidation of 3-Substituted Pyridines tandfonline.comarkat-usa.org

| Oxidizing Agent | Typical Conditions | Yield | Reference |

|---|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | High | tandfonline.comarkat-usa.org |

| Hydrogen peroxide/Glacial acetic acid | 70-80°C | Moderate to Good | tandfonline.comyoutube.com |

| Sodium perborate (B1237305) monohydrate | Acetic acid, 60°C, 24h | Reasonable | tandfonline.com |

| Potassium peroxymonosulfate (B1194676) (Oxone®) | Water/Acetone, pH 7.5-8.0 | Variable | tandfonline.com |

| Magnesium monoperoxyphthalate | Dichloromethane, reflux | Moderate | tandfonline.com |

Hydrogen Peroxide-Based Oxidation Systems

Hydrogen peroxide, a green and readily available oxidant, is frequently employed for pyridine N-oxidation, often in the presence of an acid or a catalyst. arkat-usa.orggoogle.comresearchgate.net A common system involves heating the pyridine substrate with hydrogen peroxide in glacial acetic acid. tandfonline.comyoutube.com This method, while effective, can sometimes require lengthy reaction times and tedious work-ups to achieve moderate yields. tandfonline.com

To enhance the efficiency of hydrogen peroxide, various catalysts have been developed. Methyltrioxorhenium (MTO) has been shown to be a highly effective catalyst for the N-oxidation of 3- and 4-substituted pyridines with aqueous hydrogen peroxide, affording high yields with low catalyst loading. arkat-usa.org Other catalytic systems include manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl] with ammonium (B1175870) acetate (B1210297) as a co-catalyst, and the use of supported sulfonic or carboxylic acid catalysts. arkat-usa.orggoogle.com Titanium silicalite (TS-1) has also been utilized as a heterogeneous catalyst for the N-oxidation of pyridines with hydrogen peroxide, offering the potential for continuous flow processes. organic-chemistry.org

A process for oxidizing 2-chloropyridine (B119429) or 2-bromopyridine (B144113) to the corresponding N-oxide uses peracetic acid generated in-situ from hydrogen peroxide and acetic acid in the presence of catalysts like maleic acid, maleic anhydride (B1165640), or phthalic anhydride. google.com

Other Oxidative Approaches

Beyond peracids and hydrogen peroxide systems, other reagents and methods have been explored for pyridine N-oxidation. Sodium perborate in acetic acid can effectively oxidize various nitrogen-containing heterocycles to their N-oxides. organic-chemistry.org Urea-hydrogen peroxide (UHP) adduct is another stable and inexpensive solid oxidant for this purpose. organic-chemistry.org

Electrochemical methods present a greener alternative, using electrons as the oxidant to avoid hazardous chemical reagents. acs.org Additionally, biomolecule-inspired catalytic cycles, for instance using aspartic acid-containing peptides, have been developed for the enantioselective N-oxidation of pyridines. chemrxiv.org

Regioselective Nitration of Bromopyridine N-Oxides

The introduction of a nitro group at the 4-position of the pyridine N-oxide ring is a key step in synthesizing the target compound. The N-oxide group directs electrophilic substitution primarily to the C4 and C2 positions. For 3-bromopyridine (B30812) N-oxide, the incoming nitro group is directed to the C4 position.

The standard procedure for the nitration of pyridine N-oxides involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org For example, 3-methylpyridine-1-oxide is nitrated by heating with a mixture of fuming nitric acid and sulfuric acid at 100–105°C. orgsyn.org A patent describes a one-step method for preparing halo-4-nitropyridine-N-oxides, which combines the oxidation and nitration steps. This process involves reacting a halopyridine with hydrogen peroxide in a mixture of acetic acid, acetic anhydride, and sulfuric acid, followed by the addition of a nitrating mixture. google.com

The nitro group in 4-nitropyridine-N-oxide is susceptible to nucleophilic substitution, which allows for the introduction of various functional groups at the 4-position. researchgate.net

Bromination Strategies for Nitropyridine N-Oxides

Alternatively, the bromine atom can be introduced after the nitration step. The bromination of pyridine N-oxides can be achieved using various brominating agents. Heating pyridine-N-oxide with mercuric acetate in acetic acid, followed by treatment with sodium chloride and bromine, has been reported to yield a mixture of 2-bromo- and 2,6-dibromopyridine-N-oxide. researchgate.net

A more direct approach involves the reaction of pyridine N-oxide with a mixture of bromine and fuming sulfuric acid, which primarily yields 3-bromopyridine-N-oxide along with some dibrominated products. researchgate.net For the synthesis of C2-brominated fused pyridines, a method using p-toluenesulfonic anhydride as an activator and tetrabutylammonium (B224687) bromide as a nucleophilic bromide source has been developed, proceeding under mild conditions. tcichemicals.com This can even be performed as a one-pot oxidation/bromination process. tcichemicals.com

In the context of 4-nitropyridine (B72724) N-oxide, the introduction of a bromine atom would be directed by the existing substituents. The strong deactivating effect of the nitro group and the directing effect of the N-oxide would influence the position of bromination. Research has shown that the nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles, including halides. researchgate.net This suggests that a nucleophilic substitution reaction could be a viable route to introduce the bromo substituent.

Advanced Functionalization and Derivatization Reactions of 3 Bromo 4 Nitropyridine N Oxide

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of 3-bromo-4-nitropyridine (B1272033) N-oxide. The presence of the nitro group at the 4-position and the N-oxide significantly activates the pyridine (B92270) ring towards attack by nucleophiles. The bromine atom at the 3-position serves as a good leaving group in these reactions.

Amination Reactions and Amidopyridine N-Oxide Formation

The reaction of 3-bromo-4-nitropyridine N-oxide and its deoxygenated form, 3-bromo-4-nitropyridine, with various amines is a well-documented and synthetically useful transformation. These reactions typically lead to the formation of the corresponding amino-substituted nitropyridine derivatives. However, the reaction course can be complex, yielding multiple products and exhibiting interesting regiochemical and rearrangement phenomena.

In the reaction of 3-bromo-4-nitropyridine with amines, a mixture of products is often observed. For instance, the reaction with certain amines can yield the expected 3-amino-4-nitropyridine, the 4-amino-3-bromopyridine (B79700) resulting from substitution at the nitro-activated position, and a product arising from nitro group migration. arkat-usa.org The regioselectivity of these additions is influenced by several factors, including the nature of the amine, the solvent, and the presence of a base.

The substitution of the bromine atom at the 3-position is a common pathway. However, the strong activation provided by the nitro group can also facilitate nucleophilic attack at the 4-position, leading to displacement of the nitro group, although this is generally less favored than displacement of the halogen. The N-oxide functionality in this compound further complicates the regioselectivity, as it can direct nucleophilic attack to the 2- and 4-positions.

A particularly noteworthy aspect of the reactivity of 3-bromo-4-nitropyridine and related compounds is the occurrence of nitro group migration during nucleophilic substitution reactions with amines. arkat-usa.org Instead of a simple substitution of the bromine atom, the reaction can proceed through a pathway that results in the formation of a 3-amino-2-nitropyridine (B78374) derivative, indicating that the nitro group has migrated from the 4-position to the 2- or 3-position.

This rearrangement is believed to occur via a complex mechanism involving the formation of a Meisenheimer-like intermediate. The reaction conditions, particularly the use of polar aprotic solvents, have been shown to promote this nitro group migration. arkat-usa.org The table below summarizes the effect of solvent and base on the product distribution in the reaction of 3-bromo-4-nitropyridine with an amine, highlighting the conditions that favor nitro group migration.

Product Distribution in the Reaction of 3-Bromo-4-nitropyridine with an Amine under Various Conditions

| Solvent | Base | 3-Amino-4-nitropyridine (%) | 4-Amino-3-bromopyridine (%) | Nitro-migrated product (%) |

|---|---|---|---|---|

| THF | TEA | Major Product | Minor Product | Not Observed |

| DMSO | TEA | Minor Product | Minor Product | Major Product |

Data adapted from studies on the reactivity of 3-bromo-4-nitropyridine. The exact percentages can vary based on the specific amine and reaction time.

Reaction with Carbon Nucleophiles

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. For a highly functionalized building block like this compound, reactions with carbon nucleophiles would provide a direct route to novel pyridine derivatives with extended carbon skeletons.

Active methylene (B1212753) compounds, such as malononitrile (B47326) and diethyl malonate, are common carbon nucleophiles used in organic synthesis. In the context of this compound, these nucleophiles are expected to react via a nucleophilic aromatic substitution mechanism, displacing the bromide at the 3-position. The electron-deficient nature of the pyridine ring should facilitate this attack.

However, a detailed survey of the scientific literature indicates a scarcity of specific examples of the reaction between this compound and active methylene compounds. Based on general principles of SNAr reactions with similar electron-poor heteroaromatics, it is anticipated that in the presence of a suitable base to deprotonate the active methylene compound, the resulting carbanion would attack the 3-position of the pyridine ring, leading to the formation of a C-C bond and displacement of the bromide ion. The reaction would likely be sensitive to the choice of base and solvent to optimize the yield of the desired substitution product and minimize potential side reactions.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon nucleophiles for the formation of C-C bonds. Their reaction with halo-substituted pyridines and pyridine N-oxides is a common strategy for introducing alkyl, aryl, or vinyl groups.

For this compound, the reaction with organometallic reagents is expected to be complex. While the desired substitution of the bromine at the 3-position is a possible outcome, several competing reactions could occur. The high reactivity of organometallic reagents could lead to attack at other positions on the pyridine ring or reaction with the nitro group itself. The N-oxide functionality can also be a site of reaction.

As with active methylene compounds, there is a limited amount of specific literature detailing the reactions of this compound with organometallic reagents. Generally, for related pyridine N-oxides, such reactions can lead to a mixture of products, and careful control of reaction conditions (e.g., temperature, stoichiometry of the organometallic reagent) is crucial to achieve the desired regioselectivity. The use of transition-metal catalysts, such as palladium complexes in Suzuki or Stille couplings, could provide a more controlled and selective method for C-C bond formation with organoboron or organotin reagents, respectively.

Halogen Exchange Reactions: Fluorination and Radiofluorination

Halogen exchange reactions, particularly the substitution of bromine with fluorine, represent a critical transformation for this compound. This is largely driven by the significance of fluorine-containing compounds in pharmaceuticals and for positron emission tomography (PET) imaging.

The synthesis of 3-fluoro-4-nitropyridine (B80604) N-oxide from its bromo-analog is a key step towards accessing valuable fluorinated pyridine derivatives. nih.gov The presence of the N-oxide and the nitro group activates the pyridine ring, facilitating nucleophilic aromatic substitution. nih.gov

Research has demonstrated that the reaction of this compound with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), can effectively yield 3-fluoro-4-nitropyridine N-oxide. nih.gov In a notable study, treating this compound with TBAF in dimethyl sulfoxide (B87167) (DMSO) at room temperature resulted in the formation of the desired fluorinated product. nih.gov Specifically, using 0.5 equivalents of TBAF led to a 20.7 ± 2.7% yield of 3-fluoro-4-nitropyridine N-oxide. nih.gov Increasing the equivalents of TBAF to 1 resulted in a higher yield of 37%. nih.gov It is important to note that without the N-oxide group, the fluorination of 3-bromo-4-nitropyridine preferentially occurs at the 4-position, displacing the nitro group, which highlights the directing effect of the N-oxide moiety towards meta-fluorination. nih.gov

| Reactant | Reagent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| This compound | 0.5 eq. TBAF | DMSO | 25 | 5 min | 3-Fluoro-4-nitropyridine N-oxide | 20.7 ± 2.7 | nih.gov |

| This compound | 1 eq. TBAF | DMSO | 25 | 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | nih.gov |

The ability to introduce a fluorine-18 (B77423) ([¹⁸F]) isotope into the pyridine ring is of paramount importance for the development of PET imaging agents. nih.gov The relatively long half-life of ¹⁸F (109.8 minutes) makes it a suitable radioisotope for clinical applications. nih.gov

The synthesis of [¹⁸F]3-fluoro-4-nitropyridine N-oxide has been successfully achieved through radiofluorination of this compound. nih.gov This reaction typically involves the use of [¹⁸F]TBAF. In one procedure, this compound in DMSO was treated with a solution of [¹⁸F]TBAF, leading to the formation of [¹⁸F]3-fluoro-4-nitropyridine N-oxide with an average radiochemical yield of 10.4%. nih.govrsc.org Interestingly, a faster and higher-yield production of the radiolabeled compound can be achieved through a ¹⁹F/¹⁸F exchange reaction on 3-fluoro-4-nitropyridine N-oxide. nih.gov The resulting [¹⁸F]3-fluoro-4-nitropyridine N-oxide is a valuable intermediate that can be further transformed, for instance, by reduction of the nitro group to an amino group, to generate radiopharmaceuticals for imaging specific biological targets in the central nervous system. nih.gov

| Precursor | Reagent | Solvent | Reaction Time | Product | Radiochemical Yield (%) | Reference |

| This compound | [¹⁸F]TBAF | DMSO | 15 min | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | 10.4 (average) | nih.govrsc.org |

| 3-Fluoro-4-nitropyridine N-oxide | [¹⁸F]TBAF | DMSO | 1 min | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | Higher yield (via ¹⁹F/¹⁸F exchange) | nih.gov |

Reduction and Deoxygenation Pathways

The nitro and N-oxide functionalities of this compound are amenable to reduction, offering pathways to further diversify its chemical structure. These reductions can be performed selectively or simultaneously, providing access to a range of substituted pyridines.

The selective reduction of the nitro group to an amine is a common and crucial transformation in organic synthesis, as aromatic amines are versatile building blocks. jsynthchem.com A variety of reagents can be employed for this purpose, with the choice often depending on the presence of other reducible functional groups. commonorganicchemistry.com

For nitropyridine N-oxides, catalytic hydrogenation is a frequently used method. For instance, the nitro group of 3-fluoro-4-nitropyridine N-oxide has been quantitatively reduced to an amino group using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere at room temperature. nih.gov This reaction proceeds efficiently without affecting the N-oxide or the fluoro substituent. nih.gov Other reagents like tin(II) chloride (SnCl₂) and iron (Fe) in acidic media are also known to be effective for the mild reduction of nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium dithionite (B78146) (Na₂S₂O₄) is another reagent that can be used for the reduction of aromatic nitro compounds. organic-chemistry.org

The removal of the oxygen atom from the N-oxide group is another important derivatization pathway. Various methods have been developed for the deoxygenation of pyridine N-oxides, ranging from classical reagents to modern catalytic systems.

Phosphorus trichloride (B1173362) (PCl₃) is a traditional reagent for the deoxygenation of pyridine N-oxides. askfilo.comresearchgate.net More contemporary and milder methods often employ transition metal catalysts. For example, a palladium-catalyzed method using Pd(OAc)₂ with a diphosphine ligand like dppf has been reported for the chemoselective deoxygenation of pyridine N-oxides. organic-chemistry.orgorganic-chemistry.org This system tolerates a range of functional groups, including nitro and halogen substituents. organic-chemistry.org Rhenium complexes have also been shown to photocatalytically deoxygenate pyridine N-oxides under ambient conditions. nih.govchemrxiv.org Furthermore, visible-light-mediated metallaphotoredox catalysis with Hantzsch esters as reductants offers a highly chemoselective deoxygenation that is compatible with nitro groups and halogens. organic-chemistry.org

In some synthetic strategies, the simultaneous reduction of both the nitro group and the N-oxide moiety is desirable. This can often be achieved by choosing appropriate reducing agents and reaction conditions.

Catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere is a powerful method that can lead to the simultaneous reduction of both the nitro group and the N-oxide. rsc.org For example, the catalytic hydrogenation of 3-fluoro-4-nitropyridine N-oxide can be controlled to selectively reduce the nitro group, but under more forcing conditions or with prolonged reaction times, deoxygenation of the N-oxide can also occur. nih.govrsc.org The treatment of nitropyridine N-oxides with ammonium (B1175870) formate (B1220265) and Pd/C in refluxing methanol (B129727) has been shown to result in the deoxygenation to the corresponding free bases. researchgate.net Depending on the specific substrate and conditions, this can also be accompanied by the reduction of the nitro group.

Electrophilic Aromatic Substitution (EAS) Considerations

The reactivity of an aromatic ring towards electrophilic aromatic substitution (EAS) is fundamentally governed by the electronic properties of the substituents attached to the ring. In the case of this compound, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is significantly exacerbated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the C4 position and the bromo group (-Br) at the C3 position.

The N-oxide functional group typically acts as an activating group in EAS, directing incoming electrophiles to the C2 and C4 positions. However, in this specific molecule, the C4 position is already substituted by the strongly deactivating nitro group. The combined deactivating effects of the bromo and nitro substituents, which withdraw electron density through both inductive and resonance effects, render the pyridine ring highly unreactive towards electrophiles. youtube.comyoutube.com Consequently, electrophilic aromatic substitution reactions on this compound are generally not favored and are rarely reported.

Instead, the compound's synthetic utility is predominantly found in nucleophilic aromatic substitution reactions. researchgate.net The strong electron-withdrawing nature of the nitro group and the N-oxide functionality makes the C3 and C5 positions highly electrophilic and susceptible to attack by nucleophiles, facilitating the displacement of the bromide at C3 or other potential leaving groups. researchgate.netclockss.org

Transition Metal-Catalyzed Coupling Reactions Utilizing this compound

Transition metal-catalyzed reactions are essential tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. this compound, with its reactive carbon-bromine bond, is a viable substrate for various cross-coupling methodologies.

Cross-Coupling Methodologies

The C-Br bond at the 3-position of this compound serves as an electrophilic site for oxidative addition to a low-valent transition metal catalyst, typically palladium(0), initiating the catalytic cycle for several cross-coupling reactions. nih.gov While specific examples directly utilizing this compound can be limited in literature, the reactivity of similar bromo-nitro-aromatic systems is well-established. These reactions provide powerful methods for introducing new carbon-based functionalities at the C3 position.

Suzuki-Miyaura Coupling: This reaction couples the bromo-pyridine derivative with an organoboron reagent, such as a boronic acid or ester, to form a new C-C bond. organic-chemistry.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a suitable ligand and requires a base to activate the organoboron species. organic-chemistry.orgresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgthieme-connect.delibretexts.orgyoutube.com A palladium catalyst is used, and the reaction typically proceeds with high stereoselectivity to yield the E-isomer of the product. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling: This methodology is used to form a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgyoutube.comyoutube.comnih.govlibretexts.org The reaction is characteristically co-catalyzed by palladium and copper salts and requires a base, often an amine, which can also serve as the solvent. youtube.comnih.gov

| Reaction Name | Coupling Partner | Typical Catalyst System | General Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl/Vinyl-4-nitropyridine N-oxide |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 3-(Substituted vinyl)-4-nitropyridine N-oxide |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂/CuI, Base (e.g., Et₃N, Piperidine) | 3-Alkynyl-4-nitropyridine N-oxide |

C-H Functionalization Approaches

Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of substrates. rsc.org In the context of pyridine N-oxides, the N-oxide group can act as a directing group for transition metal-catalyzed C-H activation, typically favoring the ortho (C2 and C6) positions. acs.orgeurekaselect.com

For this compound, the C2 and C6 positions are potential sites for C-H functionalization. Research has shown that palladium-catalyzed direct arylation and alkenylation of pyridine N-oxides can occur with high selectivity. acs.org For instance, 3-substituted pyridine N-oxides have been shown to undergo C-H alkenylation with excellent selectivity at the less sterically hindered C6 position. acs.org

Furthermore, recent advancements have explored using pyridine N-oxides as hydrogen atom transfer (HAT) agents under photoredox catalysis to achieve alkylation and heteroarylation of unactivated C(sp³)-H bonds. acs.orgnih.govnih.gov While these methods functionalize an external substrate using the pyridine N-oxide as a catalytic reagent, they highlight the diverse reactivity of the N-oxide moiety. semanticscholar.org The direct C-H functionalization of the this compound ring itself would be influenced by the strong deactivating effects of the nitro and bromo groups. However, the directing effect of the N-oxide could still enable reactions at the C2 or C6 positions under appropriate catalytic conditions. nih.gov

| Reaction Type | Reagent | Potential Site of Functionalization | Typical Catalyst System | Potential Product |

|---|---|---|---|---|

| Direct Arylation | Arene (e.g., Benzene) | C2 / C6 | Pd(OAc)₂ | 2-Aryl-3-bromo-4-nitropyridine N-oxide |

| Alkenylation | Alkene (e.g., Styrene) | C2 / C6 | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | 2-Alkenyl-3-bromo-4-nitropyridine N-oxide |

Mechanistic Investigations of Reactions Involving 3 Bromo 4 Nitropyridine N Oxide

Mechanistic Studies of Nitro Group Rearrangements

One of the most fascinating aspects of the reactivity of nitropyridine derivatives is the potential for the nitro group to migrate under certain reaction conditions. In the case of the deoxygenated analogue, 3-bromo-4-nitropyridine (B1272033), a novel nitro-group migration has been observed during reactions with amines. clockss.org While the starting material in this specific study was the deoxygenated pyridine (B92270), its synthesis directly involves the deoxygenation of 3-bromo-4-nitropyridine N-oxide, making the findings relevant to the broader chemical system. clockss.org

When 3-bromo-4-nitropyridine is treated with secondary amines in polar aprotic solvents like DMSO or DMF, an unexpected product is formed in significant quantities alongside the expected substitution product. clockss.org This unexpected product results from a formal migration of the nitro group from the C-4 position to the C-3 position, with the amine occupying the C-4 position.

The proposed mechanism for this rearrangement is intricate and distinct from a simple substitution:

The reaction is believed to initiate with a classic SNAr attack of the amine at C-4, displacing the nitro group. However, a competing and key pathway involves the addition of a second molecule of the amine to the intermediate formed after the initial attack. clockss.org

The key intermediate is formed by the addition of a second amine molecule to a reactive dipolar species. The polar aprotic solvent plays a dual role by stabilizing this intermediate and increasing the nucleophilicity of the amine. clockss.org

This di-amino intermediate undergoes a cyclization, followed by rearrangement and elimination of one of the amine molecules. clockss.org

This cascade ultimately results in the formation of the rearranged product, 4-amino-3-nitropyridine. clockss.org

The choice of solvent is critical for this rearrangement to occur, with polar aprotic solvents favoring the migration pathway. clockss.org

| Solvent | Base | Conversion (%) | Product Distribution (Substitution:Migration:Other) |

| DMSO | K₂CO₃ | 100% | 42 : 16 : 42 |

| DMF | K₂CO₃ | 100% | 38 : 31 : 31 |

| Toluene | K₂CO₃ | 100% | 77 : 0 : 23 |

| Dichloroethane | K₂CO₃ | 41% | 43 : 0 : 57 |

Data adapted from a study on the related 3-bromo-2-nitropyridine (B1269134) system, which exhibits similar solvent-dependent migration. clockss.org

Photochemical Reaction Mechanisms and Electron Donor-Acceptor (EDA) Complex Formation

The photochemistry of heteroaromatic N-oxides is a well-established field. wur.nl Upon irradiation with UV light, pyridine N-oxides can undergo deoxygenation or rearrange to form various isomers, often through a transient oxaziridine (B8769555) intermediate. wur.nl This bicyclic intermediate is highly strained and typically rearranges quickly to more stable products. wur.nl

More recently, reactions driven by the formation of an Electron Donor-Acceptor (EDA) complex have gained prominence. researchgate.netrsc.org An EDA complex is a non-covalent association between an electron-rich molecule (the donor) and an electron-poor molecule (the acceptor). Upon absorption of light, typically visible light, an electron can be transferred from the donor to the acceptor, initiating a radical-based reaction cascade. researchgate.net

This compound is an excellent candidate to act as an electron acceptor in an EDA complex due to its highly electron-deficient aromatic system, a result of the combined electron-withdrawing effects of the nitro group, the bromo substituent, and the N-oxide. When paired with a suitable electron donor, it is mechanistically plausible that an EDA complex could form. Visible light irradiation of such a complex could trigger a single-electron transfer (SET) to the this compound molecule. This would generate a radical anion, which could then undergo subsequent reactions, such as the loss of a bromide ion to form a pyridyl radical, opening up novel pathways for functionalization that are distinct from the ionic SNAr mechanism. While specific studies on EDA complex formation with this compound are not extensively detailed, the principles have been demonstrated with other N-functionalized pyridinium (B92312) salts, which serve as effective acceptors in light-mediated processes. researchgate.net

Mechanisms of Skeletal Editing and Atom Swap Reactions

Skeletal editing represents a paradigm shift in synthetic chemistry, moving beyond the modification of peripheral functional groups to the direct alteration of a molecule's core cyclic structure. nih.gov A recently developed strategy allows for the skeletal editing of pyridines through an atom-pair swap, converting a C-N pair within the ring to a C-C pair, thereby transforming pyridines into substituted benzenes or naphthalenes. nih.gov

The mechanism for this transformation is a sophisticated one-pot sequence:

Dearomatization: The pyridine ring is first activated and dearomatized.

Cycloaddition: The dearomatized intermediate undergoes a cycloaddition reaction with a suitable dienophile (e.g., an alkyne).

Retro-cycloaddition: The resulting bicyclic adduct then undergoes a rearomatizing retro-cycloaddition, expelling the original nitrogen atom (often as a nitrile) and forming a new benzene (B151609) ring. The substituents on the final benzene product are determined by the original pyridine and the dienophile used. nih.gov

While this methodology has not been explicitly reported using this compound as the starting material, it represents a frontier of mechanistic possibility. Applying this concept to highly functionalized pyridines like this compound could provide a powerful tool for rapidly diversifying core molecular scaffolds, transforming a readily available heterocycle into a range of complex carbocyclic structures. This approach fundamentally rebuilds the molecular skeleton, offering a synthetic route that is inaccessible through traditional functional group interconversions. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for 3 Bromo 4 Nitropyridine N Oxide and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of 3-Bromo-4-nitropyridine (B1272033) N-oxide by identifying the vibrational modes of its functional groups. While specific experimental spectra for 3-Bromo-4-nitropyridine N-oxide are not extensively published, the vibrational characteristics can be reliably inferred from studies of analogous compounds, including substituted pyridine (B92270) N-oxides and bromonitropyridines. nih.govnih.govias.ac.in

The vibrational spectrum of a substituted pyridine N-oxide is a composite of the vibrations of the pyridine ring, the N-oxide group, the nitro group, and the carbon-bromine bond. The N-O stretching vibration is a particularly diagnostic feature in pyridine N-oxides, typically appearing as a strong band in the IR spectrum. ias.ac.inarkat-usa.org For pyridine N-oxide itself, this band is observed around 1254 cm⁻¹. ias.ac.in The presence of an electron-withdrawing nitro group, as in 4-nitropyridine (B72724) N-oxide, tends to increase the N-O stretching frequency due to its influence on the electronic structure of the pyridine ring. ias.ac.in Conversely, the bromine substituent's position and electronic effects will also modulate this and other vibrational frequencies.

Theoretical studies, often employing Density Functional Theory (DFT), are crucial for assigning the complex vibrational spectra of such molecules. For instance, in a study of 5-bromo-2-nitropyridine, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to assign the experimental FT-IR and FT-Raman bands. nih.gov Similar computational approaches for this compound would allow for a detailed interpretation of its vibrational modes.

Key expected vibrational bands for this compound are summarized in the table below, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Notes |

| N-O Stretch | 1230 - 1280 | IR (strong), Raman | The exact position is sensitive to the electronic effects of the bromo and nitro substituents. Electron-withdrawing groups tend to shift this band to a higher frequency. ias.ac.inarkat-usa.org |

| NO₂ Asymmetric Stretch | 1530 - 1570 | IR (strong) | A characteristic strong absorption for nitro compounds. |

| NO₂ Symmetric Stretch | 1340 - 1370 | IR (strong) | Another key indicator of the nitro group. |

| C-H Stretch (Aromatic) | 3050 - 3100 | IR, Raman | Typically appears as a series of weak to medium bands. arkat-usa.org |

| Pyridine Ring Vibrations (C=C, C=N) | 1400 - 1600 | IR, Raman | A series of bands that are characteristic of the pyridine ring structure. ias.ac.in |

| C-Br Stretch | 500 - 650 | IR, Raman | The position can vary depending on the substitution pattern on the ring. |

This table presents expected ranges based on analogous compounds and general spectroscopic principles.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, extensive crystallographic work on related pyridine N-oxide derivatives provides a strong basis for predicting its solid-state conformation. nih.govnih.gov

Studies on 4-nitropyridine N-oxide and its complexes have revealed key structural features that would be anticipated in this compound. nih.gov For example, the molecular structure of 4-nitropyridine N-oxide has been determined by gas-phase electron diffraction and supported by quantum chemical calculations. nih.gov These studies show that the electron-withdrawing nitro group influences the geometry of the pyridine ring, causing an increase in the ipso-angle at the C4 position and a decrease in the N-O bond length compared to unsubstituted pyridine N-oxide. nih.gov

The introduction of a bromine atom at the C3 position would introduce further steric and electronic effects, likely causing minor distortions in the planarity of the pyridine ring and influencing intermolecular interactions, such as halogen bonding or π-π stacking, in the crystal lattice. The crystal packing would likely be governed by a combination of these interactions to achieve maximum stability.

Based on crystallographic data of related compounds, the following table outlines the expected structural parameters for this compound.

| Parameter | Expected Value/Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for substituted pyridines. |

| Space Group | P2₁/c, Pbca, etc. | The specific space group will depend on the symmetry of the molecule and its packing arrangement. |

| N-O Bond Length | ~1.25 - 1.28 Å | Expected to be shorter than in unsubstituted pyridine N-oxide due to the electron-withdrawing nitro group. nih.gov |

| C-N-O Bond Angle | ~118 - 122° | Reflects the geometry around the N-oxide group. |

| C-NO₂ Bond Length | ~1.45 - 1.49 Å | Typical for an aromatic C-NO₂ bond. |

| C-Br Bond Length | ~1.85 - 1.90 Å | Standard for a bromine atom attached to an sp²-hybridized carbon. |

| Intermolecular Interactions | π-π stacking, Halogen bonding, C-H···O hydrogen bonds | These non-covalent interactions are expected to play a significant role in the crystal packing of the molecule. |

This table is predictive, based on structural data from analogous molecules like 4-nitropyridine N-oxide and other substituted pyridine derivatives.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for assessing the purity of this compound and for its isolation during synthesis. sielc.com

Gas Chromatography (GC): GC is a suitable method for the analysis of thermally stable and volatile compounds. Supplier specifications for this compound often indicate purity levels of ≥97% or ≥98%, with the assay performed by GC. thermofisher.com This confirms the compound's suitability for GC analysis. A flame ionization detector (FID) is commonly used for such analyses due to its high sensitivity to organic compounds. osha.gov For a successful GC separation, the choice of the stationary phase is critical. A mid-polarity column would likely be effective in separating this compound from potential impurities arising from its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis and purification of a wide range of compounds, including those that are less volatile or thermally sensitive. Pyridine N-oxides, being polar compounds, can be challenging to retain on standard reversed-phase (RP) columns like C18. chromforum.org Often, they elute near the solvent front with highly aqueous mobile phases. chromforum.org

To achieve adequate retention and separation, several strategies can be employed. The use of a highly aqueous stable reversed-phase column or the application of Hydrophilic Interaction Liquid Chromatography (HILIC) are common approaches for analyzing very polar compounds. chromforum.org For reversed-phase methods, a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase would be typical. A study on the separation of a related compound, 2,3-dimethyl-4-nitro-pyridine, 1-oxide, utilized a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

The following table summarizes typical chromatographic conditions for the analysis of this compound and related compounds.

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

| GC | Mid-polarity capillary (e.g., 5% Phenyl Polysiloxane) | Helium or Nitrogen | FID, MS | Purity assessment, impurity profiling. thermofisher.com |

| HPLC (RP) | C18 (highly aqueous stable), Polar-embedded phases | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid, phosphoric acid) | UV, MS | Purity assessment, reaction monitoring. sielc.com |

| HPLC (HILIC) | Bare silica, Amide, or other polar stationary phases | High organic content mobile phase (e.g., >80% Acetonitrile) with an aqueous modifier | UV, MS | Analysis and isolation of highly polar derivatives. chromforum.org |

This table provides a general guide to chromatographic methods based on established practices for related pyridine N-oxide derivatives.

Computational and Theoretical Chemistry Studies of 3 Bromo 4 Nitropyridine N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of 3-Bromo-4-nitropyridine (B1272033) N-oxide. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's electronic distribution and its implications for chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A key application of DFT in reactivity analysis is the calculation of Fukui functions. These functions help in identifying the sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. The Fukui function, ƒ(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

For 3-Bromo-4-nitropyridine N-oxide, the presence of electron-withdrawing groups (the nitro group and the bromine atom) and the N-oxide moiety significantly influences the electron distribution around the pyridine (B92270) ring. The N-oxide group itself can act as an electron-donating group through resonance, while the oxygen atom is a strong electron-withdrawing center. This complex interplay dictates the reactivity of the different positions on the ring.

The calculated Fukui indices can predict the most probable sites for nucleophilic and electrophilic attack. Nucleophilic attack is favored at sites where the value of ƒ+(r) is high, indicating a propensity to accept an electron. Conversely, electrophilic attack is more likely at sites with a high ƒ-(r) value, indicating a readiness to donate an electron. For pyridine N-oxides, nucleophilic substitution generally occurs at the C2 and C4 positions. stackexchange.comchemtube3d.com In the case of this compound, the strong electron-withdrawing nature of the nitro group at the C4 position makes this site highly activated towards nucleophilic attack. The bromine at the C3 position also influences the reactivity.

A hypothetical table of condensed Fukui functions for this compound, derived from principles of similar compounds, is presented below.

| Atom/Position | ƒ+(r) (for Nucleophilic Attack) | ƒ-(r) (for Electrophilic Attack) | ƒ0(r) (for Radical Attack) |

| N1 (oxide) | 0.05 | 0.15 | 0.10 |

| C2 | 0.18 | 0.08 | 0.13 |

| C3 (Br) | 0.09 | 0.12 | 0.11 |

| C4 (NO2) | 0.35 | 0.02 | 0.19 |

| C5 | 0.12 | 0.10 | 0.11 |

| C6 | 0.21 | 0.07 | 0.14 |

Note: The values in this table are illustrative and represent expected trends based on the electronic properties of the substituents and the pyridine N-oxide ring. The highest ƒ+(r) value at the C4 position indicates it is the most likely site for nucleophilic attack.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP surface would be expected to show a significant region of positive potential around the C4 position, heavily influenced by the electron-withdrawing nitro group. This positive region indicates a strong susceptibility to nucleophilic attack. The oxygen atom of the N-oxide and the oxygen atoms of the nitro group would exhibit strong negative potentials, making them likely sites for interaction with electrophiles or for hydrogen bonding. The bromine atom would also contribute to the local electronic environment.

Molecular Dynamics Simulations for Conformational Analysis and Reaction Pathways

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the principles of MD can be applied to understand its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and potential reaction pathways.

For a relatively rigid molecule like this compound, conformational analysis via MD would primarily explore the rotational dynamics of the nitro group. More importantly, MD simulations can be employed to study the molecule's interactions with solvent molecules and its approach to a reaction partner. For instance, in a nucleophilic substitution reaction, MD could simulate the trajectory of a nucleophile as it approaches the pyridine ring, providing a dynamic view of the preferred reaction pathway leading to the transition state.

Transition State Modeling and Reaction Energetics

The study of reaction mechanisms often involves the characterization of transition states, which are the highest energy points along a reaction coordinate. Computational modeling is a powerful method to determine the geometry and energy of these transient species. For this compound, a key reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position, where the nitro group is displaced.

A hypothetical energy profile for the nucleophilic substitution at the C4 position is outlined in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Nucleophile) | 0 |

| 2 | Transition State 1 (Formation of Meisenheimer intermediate) | +15 to +25 |

| 3 | Meisenheimer Intermediate | +5 to +10 |

| 4 | Transition State 2 (Expulsion of the leaving group) | +12 to +20 |

| 5 | Products (4-substituted-3-bromopyridine N-oxide + Leaving group) | Varies (often exothermic) |

Note: These energy values are illustrative and would depend on the specific nucleophile and solvent conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. While no specific QSAR models focused solely on this compound are readily available, the principles of QSAR can be applied to understand how structural modifications would affect its reactivity.

For a series of substituted pyridine N-oxides, QSAR studies have been used to correlate properties like electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and hydrophobic parameters with their reactivity or biological activity. acs.org In the context of this compound, a QSAR model could be developed to predict the rate of nucleophilic substitution with various nucleophiles. Descriptors in such a model could include the calculated atomic charges, Fukui indices, and molecular electrostatic potential values at the reaction center.

A hypothetical QSAR equation for the reactivity of substituted pyridine N-oxides in a nucleophilic substitution reaction might look like:

log(k) = c₀ + c₁σ + c₂Es + c₃logP

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant (an electronic parameter).

Es is the Taft steric parameter.

logP is the logarithm of the partition coefficient (a hydrophobicity parameter).

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

This type of model would allow for the prediction of reactivity for new, unsynthesized derivatives of this compound, guiding synthetic efforts towards compounds with desired properties.

Applications of 3 Bromo 4 Nitropyridine N Oxide in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Architectures

3-Bromo-4-nitropyridine (B1272033) N-oxide serves as a foundational component for the synthesis of intricate heterocyclic systems. Its utility stems from the multiple reactive sites on the pyridine (B92270) ring, which allow for a variety of chemical transformations. The bromine and nitro functional groups are particularly valuable, enabling diverse reactions such as nucleophilic substitutions and coupling reactions, which are fundamental for creating complex molecular architectures. chemimpex.com

A key transformation that highlights its role as a building block is its deoxygenation to produce 3-bromo-4-nitropyridine. clockss.org This reaction is significant because it converts the N-oxide into another versatile intermediate, which can then participate in further synthetic steps. For instance, the resulting 3-bromo-4-nitropyridine can undergo nucleophilic substitution reactions with amines, leading to a variety of substituted pyridines. clockss.org This two-step process, starting from the N-oxide, demonstrates its crucial role in synthetic pathways that build complex heterocyclic frameworks. Researchers value the compound's ability to participate in such diverse chemical reactions, establishing it as a key precursor in organic synthesis. chemimpex.com

Intermediates in Pharmaceutical and Agrochemical Synthesis

The compound is an important intermediate in the synthesis of pharmaceuticals and agrochemicals. fishersci.bethermofisher.com Pyridine N-oxides are often used as reactants to develop biologically active pyridine derivatives, frequently achieving good yields and high regioselectivity, which is a desirable feature in medicinal chemistry. researchgate.net

3-Bromo-4-nitropyridine N-oxide is a direct precursor to a range of biologically significant pyridine derivatives. chemicalbook.comnih.gov A notable application is in the synthesis of meta-fluorinated pyridines, which are important structures in pharmaceuticals. nih.gov Nucleophilic fluorination of pyridines, especially at the meta position, is a challenging synthetic task. nih.gov

Research has demonstrated that this compound can be directly fluorinated to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. nih.gov The presence of the N-oxide group on the pyridine ring activates the molecule, favoring this meta-fluorination. nih.gov This intermediate, 3-fluoro-4-nitropyridine N-oxide, can then be easily converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation. nih.gov This novel method provides an accessible pathway to fluoropyridines, which are integral components of many bioactive molecules. researchgate.netnih.gov

The ability to synthesize unique structures makes this compound valuable in the discovery of new drug candidates. fishersci.be The development of a straightforward method for producing meta-fluorinated pyridines from this compound is particularly relevant for creating new pharmaceuticals and radiopharmaceuticals. nih.gov The introduction of fluorine into a drug molecule can significantly alter its metabolic stability, binding affinity, and other pharmacokinetic properties.

The synthesis of [¹⁸F]3-fluoro-4-nitropyridine N-oxide from its bromo-precursor demonstrates the compound's utility in radiochemistry. nih.gov This radio-labeled compound is a precursor for positron emission tomography (PET) imaging agents, which are critical tools in modern diagnostics and drug development. The broader class of heterocyclic N-oxides has emerged as a source of potent therapeutic agents with a wide range of activities, including anticancer and anti-inflammatory properties, further underscoring the potential of its derivatives in medicinal chemistry. nih.gov

Role in the Synthesis of Functional Materials

While direct applications are less documented, this compound serves as a precursor to other intermediates that are used in the synthesis of functional materials. chemimpex.com Its role is primarily established through its deoxygenation to 3-bromo-4-nitropyridine, a compound utilized in material science. chemimpex.comclockss.org

3-bromo-4-nitropyridine, which can be synthesized from this compound, is used in the development of advanced materials such as conductive polymers. chemimpex.comclockss.org These polymers are essential for modern electronic devices. The synthesis pathway from the N-oxide provides an entry point to the monomers required for creating these specialized polymeric materials.

In a similar vein, the N-oxide is a precursor to molecules used in the field of organic electronics. chemimpex.com The derivative, 3-bromo-4-nitropyridine, is employed as a building block in creating materials for these applications. chemimpex.com Therefore, this compound is an important starting material in the multi-step synthesis of components for organic electronic devices. chemimpex.comclockss.org

Utility as a Reagent in Chemical Transformations

Oxidant in Organic Reactions

While often employed as a synthetic intermediate that undergoes transformation, the pyridine N-oxide moiety, in general, can also function as a mild and selective oxidant. thieme-connect.de This oxidizing capability is attributed to the N-O bond, which has a bond dissociation energy of approximately 63.3 kcal/mol in the parent pyridine N-oxide, making it susceptible to cleavage. thieme-connect.de Pyridine N-oxides can act as oxidants in two primary ways: by directly transferring their oxygen atom to a substrate, often facilitated by a metal catalyst, or by serving as precursors to reactive radical species. thieme-connect.deacs.org

In metal-catalyzed reactions, pyridine and quinoline (B57606) N-oxides are the most frequently utilized oxidants. thieme-connect.de For example, various substituted pyridine N-oxides, such as 2,3-dichloropyridine (B146566) N-oxide, have been successfully used as oxygen transfer reagents in gold(I)-catalyzed oxidations of alkynes to produce 1,2-dicarbonyl compounds. organic-chemistry.org This approach is notable for its mild conditions and tolerance of acid-sensitive functional groups. organic-chemistry.org

A pertinent example involving a closely related structure is the use of 4-nitropyridine (B72724) N-oxide (NPNO) as a reoxidant in the osmium-catalyzed oxidative cyclization of amino alcohols. This reaction provides an effective method for constructing pyrrolidines. researchgate.net The role of NPNO is to regenerate the active high-valent osmium species, enabling the catalytic cycle to proceed.

More recently, research has focused on the photocatalytic generation of reactive radicals from pyridine N-oxides. acs.orgnih.gov Single-electron oxidation of pyridine N-oxides, including derivatives like 4-nitropyridine N-oxide, can generate oxygen-centered radicals. acs.orgacs.org These radicals can function as potent hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from C(sp³)–H bonds. This strategy has been applied to the alkylation and heteroarylation of a wide range of aliphatic C–H substrates under visible light photoredox catalysis. acs.org

A summary of representative oxidation reactions using pyridine N-oxide derivatives is presented below.

| Oxidant | Substrate Type | Reaction Type | Product Type | Catalyst | Ref. |

| 4-Nitropyridine N-oxide (NPNO) | Amino alcohols | Oxidative Cyclization | Pyrrolidines | Osmium | researchgate.net |

| 2,3-Dichloropyridine N-oxide | Alkynes | Oxidation | 1,2-Dicarbonyls | Gold(I) | organic-chemistry.org |

| 8-Methylquinoline 1-oxide | Terminal Alkynes | Oxidation | α-Acetoxy Ketones | Gold(I) | organic-chemistry.org |

| 4-Nitropyridine N-oxide | Aliphatic C-H Substrates | C-H Functionalization (via HAT) | Alkylated/Heteroarylated Aliphatics | Acridinium Photoredox Catalyst | acs.org |

Catalyst and Ligand in Metal-Catalyzed Systems

Beyond its role as an oxidant, the pyridine N-oxide scaffold is integral to the design of catalysts and ligands for metal-catalyzed reactions. The oxygen atom of the N-oxide group can act as an effective electron-pair donor, allowing it to coordinate with transition metals. wikipedia.orgarkat-usa.orgwikipedia.org This coordination can influence the metal center's electronic properties and steric environment, thereby modulating its catalytic activity and selectivity. mdpi.com

A significant application that directly involves this compound is its use as a key starting material for the synthesis of novel chiral nucleophilic organocatalysts. In a rational design approach, this compound was used as the precursor to develop a new class of chiral 4-aryl-pyridine-N-oxide (ArPNO) catalysts. acs.org The synthesis involved the reaction of the starting material with L-prolinamides to generate 3-amino-4-nitropyridine-N-oxide derivatives, which were then further elaborated. acs.org These resulting ArPNO catalysts proved highly effective in the acylative dynamic kinetic resolution of various substrates, demonstrating the value of this compound as a building block for advanced catalyst development. acs.org

Table of Catalyst Synthesis from this compound

| Precursor | Reaction Partner | Intermediate | Final Catalyst Class | Application | Ref. |

|---|

More broadly, pyridine N-oxides have been employed as ligands in various metal-catalyzed cross-coupling reactions. For instance, they have been utilized as ligands in copper-catalyzed N-arylation of imidazoles in aqueous media, showcasing their utility in promoting challenging bond formations under environmentally benign conditions. acs.org Transition metal complexes with pyridine N-oxide ligands are well-documented, with the oxygen atom typically serving as the coordination site. wikipedia.org The specific electronic and steric properties of the pyridine N-oxide can be tuned by altering the substituents on the pyridine ring, making them a versatile class of ligands for catalyst optimization. mdpi.com

Research on Biological Activity and Medicinal Chemistry Potential of 3 Bromo 4 Nitropyridine N Oxide Derivatives

Investigation of Antimicrobial and Anticancer Properties

Derivatives of pyridine (B92270) and its N-oxides have shown considerable promise as both antimicrobial and anticancer agents. chemimpex.comfrontiersin.org The 3-bromo-4-nitropyridine (B1272033) N-oxide scaffold is a key building block in the synthesis of molecules with potential therapeutic applications in these areas. chemimpex.com

Research into quinoxaline (B1680401) 1,4-di-N-oxides (QdNOs), which are structurally related to pyridine N-oxides, has revealed potent antimicrobial and antitumoral activities. frontiersin.org This suggests that the N-oxide feature is crucial for these biological effects. Similarly, iodoquinazoline derivatives have been synthesized and shown to possess both antiproliferative and antimicrobial properties. nih.gov For instance, certain 2,4-disubstituted-6-iodoquinazoline derivatives have demonstrated significant efficacy against various cancer cell lines and bacterial strains. nih.gov

While direct studies on the antimicrobial and anticancer properties of simple derivatives of 3-bromo-4-nitropyridine N-oxide are not extensively detailed in the provided results, the compound is recognized as a critical intermediate for creating more complex molecules with these activities. chemimpex.com For example, it is used in the synthesis of N-heterocyclic nitro prodrugs designed for cancer therapy. nih.gov

Table 1: Anticancer Activity of Selected Iodoquinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3c | Tumor Cell Line 1 | 4.0 - 8.0 |

| 3c | Tumor Cell Line 2 | 4.0 - 8.0 |

| 3c | Tumor Cell Line 3 | 4.0 - 8.0 |

| 3c | Tumor Cell Line 4 | 4.0 - 8.0 |

| 3b | Tumor Cell Line 1 | 6.0 - 9.0 |

| 3b | Tumor Cell Line 2 | 6.0 - 9.0 |

| 3b | Tumor Cell Line 3 | 6.0 - 9.0 |

| 3b | Tumor Cell Line 4 | 6.0 - 9.0 |

| Doxorubicin (Ref.) | Tumor Cell Lines | 2.3 - 3.25 |

Data sourced from a study on iodoquinazoline derivatives, highlighting the potential of halogenated heterocyclic compounds in cancer research. nih.gov

Molecular Interactions with Biological Targets

Understanding how a compound interacts with biological macromolecules is crucial for drug design and development. Derivatives of this compound are designed to interact with specific biological targets to elicit a therapeutic effect.

Enzyme inhibition is a common mechanism of action for many drugs. Heterocyclic compounds containing bromo and nitro groups have been investigated as inhibitors of various enzymes.

Alkaline Phosphatase and DNA Gyrase: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against alkaline phosphatase and the bacterial enzyme DNA gyrase. mdpi.com DNA gyrase is a well-established target for antibacterial drug development. mdpi.com

Cytochrome P-450: The N-oxidation of 3-substituted pyridines has been shown to be inhibited by compounds that affect the cytochrome P-450 enzyme system. nih.gov This indicates that the metabolism and potential activity of pyridine N-oxide derivatives can be influenced by the modulation of these enzymes. nih.gov

Keap1: 3-Bromo-4,5-dihydroisoxazole derivatives have been shown to activate the Nrf2 pathway by covalently modifying Cys151 in the Keap1 protein. researchgate.net This interaction prevents the degradation of Nrf2, allowing it to up-regulate antioxidant genes like heme oxygenase-1. researchgate.net

Plasmodium falciparum Glyceraldehyde-3-phosphate Dehydrogenase (PfGAPDH): The biological activity of 3-Br-acivicin, a nature-inspired compound, is linked to its ability to inhibit multiple targets, including PfGAPDH. mdpi.com

The N-oxide functionality can influence a molecule's ability to bind to and activate receptors. For instance, N-oxides of certain piperazine (B1678402) and piperidine (B6355638) derivatives have been developed as prodrugs that, after in vivo reduction, release the active tertiary amine, which can then interact with receptors like the dopamine-D2 and 5-HT1A receptors. google.com This approach highlights the utility of the N-oxide group in modifying the pharmacokinetic and pharmacodynamic properties of receptor-active compounds. google.com

Structure-Activity Relationship (SAR) Studies for Biological Effects

SAR studies are essential for optimizing the biological activity of a lead compound. For pyridine derivatives, the nature, number, and position of substituents significantly influence their therapeutic properties. nih.gov

Antiproliferative Activity: In a review of pyridine derivatives with antiproliferative activity, it was found that the presence and position of methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups can enhance activity, while halogens or bulky groups may decrease it. nih.gov

Antimicrobial Activity of N-Oxides: For quinoxaline 1,4-di-N-oxides, SAR studies have shown that the substituents on the ring system are critical for antimicrobial potency. frontiersin.org

Role of Stereochemistry: Research on 3-Br-acivicin and its derivatives has demonstrated that stereochemistry plays a crucial role in their antiplasmodial activity. Only the natural (5S, αS) isomers showed significant potency, suggesting that their uptake may be mediated by specific transporters. mdpi.com

Importance of the Bromo Group: In studies of 3-halo-4,5-dihydroisoxazole derivatives as Nrf2 activators, the 3-bromo-isoxazoline "warhead" was found to be more active than its 3-chloro counterpart, indicating the importance of the halogen's nature in the interaction with the biological target. researchgate.net

Design and Synthesis of Prodrugs

The concept of a prodrug involves administering an inactive compound that is converted into a pharmacologically active agent in the body. This approach can be used to improve a drug's pharmacokinetic properties, such as oral bioavailability and duration of action.

The N-oxide functionality is a key feature in the design of prodrugs. google.com N-oxide metabolites of certain piperazine and piperidine derivatives, while inactive themselves, can be converted back to the active tertiary amine parent compounds when administered orally. google.com This bioconversion can lead to a more favorable pharmacokinetic profile, including an extended duration of action and a blunted peak plasma concentration, which may improve the side-effect profile. google.com

Furthermore, N-heterocyclic nitro compounds, for which this compound can be a precursor, have been designed and synthesized as prodrugs for use in gene-directed enzyme prodrug therapy (GDEPT) for cancer. nih.gov In this strategy, a non-toxic prodrug is administered and then activated at the tumor site by a nitroreductase enzyme that has been selectively delivered to the cancer cells. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-4-nitropyridine |

| Remdesivir |

| Doxorubicin |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| 3-Br-acivicin |

| 3-Bromo-4,5-dihydroisoxazole |

| Quinoxaline 1,4-di-N-oxide |

| Iodoquinazoline |

| Piperazine |

| Piperidine |

| Pyridine |

| 3-chloro-4,5-dihydroisoxazole |

| 5-HT1A |

Future Research Directions and Emerging Trends

Development of Greener Synthetic Pathways for 3-Bromo-4-nitropyridine (B1272033) N-oxide

The current synthesis of 3-bromo-4-nitropyridine N-oxide often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research is increasingly focused on developing more environmentally friendly and sustainable synthetic routes. Key areas of interest include:

Catalytic Systems: The exploration of novel catalysts to improve the efficiency and selectivity of the oxidation of 3-bromopyridine (B30812) and subsequent nitration is a primary goal. This includes the use of cheaper and more readily available inorganic rhenium derivatives as replacements for catalysts like methyltrioxorhenium (MTO). arkat-usa.org

Alternative Oxidizing Agents: Research into replacing traditional peracids with greener alternatives like hydrogen peroxide in combination with various catalytic systems is ongoing. arkat-usa.org For instance, the use of H2O2 with manganese tetrakis(2,6-dichlorophenyl)porphyrin has been explored for pyridine (B92270) N-oxide synthesis. arkat-usa.org

Process Intensification: The development of continuous flow processes for the synthesis of this compound offers advantages in terms of safety, efficiency, and scalability.

Exploration of Novel Reactivity Patterns and Transformation Pathways

While the nucleophilic substitution of the bromide and nitro groups is well-established, researchers are actively investigating new ways to functionalize the this compound scaffold.

A notable area of recent discovery is the phenomenon of nitro-group migration. In reactions with amines, an unexpected rearrangement can occur where the nitro group shifts from the 4-position to the 3-position. clockss.org This novel transformation, which is influenced by solvent polarity, opens up new avenues for creating uniquely substituted pyridine derivatives that were not previously accessible through conventional methods. clockss.org Further studies are needed to fully understand the mechanism of this migration and to control the selectivity between nucleophilic substitution and rearrangement. clockss.org

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern automation and flow chemistry platforms is a significant emerging trend. rsc.orgmdpi.com This approach offers several advantages over traditional batch synthesis:

Enhanced Safety: Flow reactors can handle highly reactive intermediates and hazardous reagents more safely due to the small reaction volumes and superior heat and mass transfer. acs.org

Rapid Optimization: Automated systems allow for high-throughput screening of reaction conditions, accelerating the optimization of synthetic protocols. rsc.org

Improved Efficiency and Scalability: Continuous flow processes can lead to higher yields, reduced reaction times, and easier scalability compared to batch methods. mdpi.comacs.org

The development of automated stopped-flow systems, for example, allows for the rapid synthesis and analysis of compound libraries, which is invaluable for drug discovery and materials science. rsc.org

Advanced Computational Design and Prediction of Derivatives

Computational chemistry is poised to play an increasingly important role in guiding the synthesis and application of this compound derivatives. Density functional theory (DFT) calculations, for instance, can be used to:

Predict Reactivity: Model the electronic properties of the molecule to predict its reactivity towards different reagents and under various conditions.

Elucidate Reaction Mechanisms: Investigate the transition states and intermediates of reactions, such as the recently discovered nitro-group migration, to gain a deeper understanding of the underlying mechanisms. acs.org

Design Novel Catalysts: Aid in the design of more efficient and selective catalysts for the synthesis and functionalization of this compound.

By combining computational predictions with experimental validation, researchers can more efficiently explore the vast chemical space of possible derivatives and identify candidates with desired properties.

Expanding Biological Applications beyond Current Scope

This compound is a key intermediate in the synthesis of various biologically active compounds. chemicalbook.comfishersci.be Future research will likely focus on expanding its applications into new therapeutic areas.

For example, it is used in the synthesis of chiral 4-aryl-pyridine-N-oxides, which have shown promise as nucleophilic organocatalysts in asymmetric synthesis. acs.org This opens the door to creating a wider range of enantiomerically pure compounds for pharmaceutical development.

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-Bromo-4-nitropyridine N-oxide and verifying its purity?

- Methodological Answer : Structural confirmation requires 1H and 13C NMR to identify aromatic protons and carbons, particularly the N-oxide and nitro group environments. For chiral derivatives or enantiomeric purity, HPLC with chiral stationary phases (e.g., Chiralpak OD-3) using mobile phases like isopropanol/hexane is critical. Purity can be assessed via retention time consistency and UV detection (e.g., 254 nm) .

Q. How can researchers achieve bromine substitution in this compound to introduce different functional groups?

- Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) under mild conditions. For example, reacting with amines in acetonitrile at room temperature replaces bromine with amino groups, enabling access to catalysts or intermediates. Optimization includes using polar aprotic solvents and controlling stoichiometry to minimize side reactions .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : While explicit stability data are limited, structural analogs of aromatic N-oxides may exhibit mutagenic potential . Implement (Q)SAR models to predict mutagenicity, focusing on substructures like benzooxadiazole N-oxide alerts. Use gloves, fume hoods, and waste protocols aligned with mutagen handling guidelines .

Advanced Research Questions

Q. How can this compound be utilized in the synthesis of meta-fluorinated pyridines, and what methodological optimizations are critical?

- Methodological Answer : Direct radiofluorination at the meta position is enabled by the N-oxide group, which activates the pyridine ring. React with [18F]KF in acetonitrile at room temperature for 5–10 minutes, achieving moderate yields (30–50%). Post-fluorination, catalytic hydrogenation (e.g., H₂/Pd-C) converts nitro to amino groups. Key optimizations include avoiding excess base and ensuring anhydrous conditions to prevent hydrolysis .

Q. What computational approaches are effective in predicting the mutagenic potential of aromatic N-oxides like this compound?

- Methodological Answer : Use structure–activity relationship (SAR) fingerprinting to analyze substructures across public/proprietary databases. Focus on subclasses like benzo[c][1,2,5]oxadiazole N-oxide, which show strong mutagenic correlations. Tools like Leadscope’s expert-rule-based models integrate these alerts, improving predictive accuracy by downgrading general N-oxide alerts while flagging high-risk subclasses .

Q. In asymmetric catalysis, how can this compound derivatives be engineered to enhance enantioselectivity?

- Methodological Answer : Replace the bromine atom with chiral amines (e.g., pyrazolidinones) to create DMAP-like catalysts. Optimize enantiomeric excess (ee) by screening solvents (e.g., chloroform for rigidity) and chiral auxiliaries. Validate performance via kinetic resolution of racemic mixtures, monitored by chiral HPLC .

Q. What role does the N-oxide moiety play in the biological activity of derivatives, and how can this be leveraged in drug design?

- Methodological Answer : The N-oxide group enhances solubility and enables hydrogen bonding with biological targets. In radiopharmaceuticals, it facilitates isotope labeling (e.g., fluorine-18). Design derivatives by retaining the N-oxide while modifying substituents (e.g., nitro to amino groups) to balance bioavailability and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。